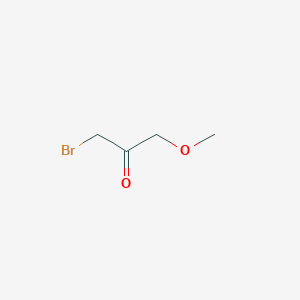

1-Bromo-3-methoxypropan-2-one

Description

Structural Classification and Significance within Alpha-Halo Ketones and Methoxy-Substituted Carbonyl Compounds

1-Bromo-3-methoxypropan-2-one belongs to the class of α-halo ketones, a group of compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. wikipedia.org This arrangement of functional groups imparts a unique reactivity profile. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making the bromine atom a good leaving group in nucleophilic substitution reactions. nih.gov

Simultaneously, the presence of the methoxy (B1213986) group classifies the compound as a methoxy-substituted carbonyl compound. The methoxy group can influence the reactivity of the molecule through inductive and resonance effects. chim.it This dual classification underscores the compound's potential for diverse chemical transformations, allowing for selective reactions at either the carbonyl carbon, the α-carbon, or through chemistry involving the methoxy group.

The general structure of α-halo ketones consists of a carbonyl group with a halogen substituent at the alpha position. wikipedia.org The preferred conformation is often a cisoid arrangement where the halogen and carbonyl oxygen are in the same plane to minimize steric hindrance. wikipedia.org The reactivity of α-halo ketones is largely due to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov

| Property | Value |

| IUPAC Name | 1-Bromo-3-methoxypropan-2-one |

| Molecular Formula | C4H7BrO2 |

| Molecular Weight | 167.00 g/mol |

| CAS Number | 18534-06-0 |

| Boiling Point | 75-77 °C at 12 mmHg |

| Density | 1.556 g/cm³ |

Foundational Research and Historical Development of Analogous Electrophilic Reagents

The utility of α-halo ketones as electrophilic reagents has been recognized for over a century. Early research focused on their reactions with various nucleophiles to form a wide array of organic compounds. wiley.com The development of methods for the synthesis of α-halo ketones, such as the direct halogenation of ketones, has been a significant area of investigation. libretexts.org The halogenation of ketones can be catalyzed by both acids and bases. libretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate, while under basic conditions, an enolate is the key intermediate. masterorganicchemistry.com

The development of more selective and milder halogenating agents has been a continuous effort in organic synthesis. researchgate.net The use of reagents like N-bromosuccinimide (NBS) provided a more controlled method for α-bromination compared to the direct use of bromine. researchgate.net The historical development of these analogous electrophilic reagents laid the groundwork for the synthesis and application of more complex and functionalized α-halo ketones like 1-bromo-3-methoxypropan-2-one.

Current Research Landscape and Strategic Importance of 1-Bromo-3-methoxypropan-2-one in Synthetic Design

In the current research landscape, ketones are considered strategic building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netnih.gov The ability to introduce functionality at the α-position of a ketone is a powerful tool for synthetic chemists. chemrxiv.org 1-Bromo-3-methoxypropan-2-one offers multiple points for diversification, making it a valuable synthon.

Its strategic importance lies in its ability to participate in a variety of reactions, including:

Nucleophilic Substitution: The bromide is readily displaced by a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce new functional groups. nih.govevitachem.com

Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo this characteristic rearrangement to form carboxylic acid derivatives. wikipedia.org

Heterocycle Synthesis: The bifunctional nature of 1-bromo-3-methoxypropan-2-one makes it an excellent precursor for the synthesis of various heterocyclic systems, such as furans, oxazoles, and imidazoles. nih.gov

The presence of the methoxy group can also be strategically exploited. For instance, it can be cleaved to reveal a hydroxyl group, or it can direct the regioselectivity of certain reactions. The combination of these reactive sites within a single, relatively simple molecule makes 1-bromo-3-methoxypropan-2-one a powerful tool in the arsenal (B13267) of the modern organic chemist for the efficient and strategic construction of complex target molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-7-3-4(6)2-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDBOILDSLEJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504815 | |

| Record name | 1-Bromo-3-methoxypropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75522-04-2 | |

| Record name | 1-Bromo-3-methoxypropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Preparation of 1 Bromo 3 Methoxypropan 2 One

Functional Group Interconversions for Bromine and Ketone Introduction

An alternative synthetic strategy to direct bromination is through functional group interconversion (FGI). wikipedia.org This approach involves manipulating existing functional groups within a molecule to construct the desired 1-bromo-3-methoxypropan-2-one structure. wikipedia.orgimperial.ac.uk

A plausible FGI route would be the oxidation of a precursor alcohol, such as 1-bromo-3-methoxypropan-2-ol. The secondary alcohol group can be oxidized to a ketone using a variety of standard oxidizing agents. This two-step approach—synthesis of the bromo-alcohol followed by oxidation—can sometimes offer better control and avoid issues associated with direct bromination of the ketone, such as over-bromination or side reactions.

Another potential FGI pathway could start from an alkene. For example, a suitably substituted olefin could undergo a reaction sequence involving bromination and oxidation to yield the target α-bromo ketone. researchgate.net

Oxidation Reactions of 1-Bromo-3-methoxypropan-2-ol Derivatives

A primary and direct route to 1-bromo-3-methoxypropan-2-one is the oxidation of its corresponding secondary alcohol precursor, 1-bromo-3-methoxypropan-2-ol. uni.lu This transformation is a fundamental reaction in organic synthesis. jst.go.jpresearchgate.net The selection of the oxidant and reaction conditions is crucial to ensure high yield and prevent side reactions, such as over-oxidation or cleavage of the carbon-bromine bond.

A variety of modern and classical oxidizing agents can be employed for the conversion of secondary alcohols to ketones. These methods can be broadly categorized as stoichiometric or catalytic.

Stoichiometric Oxidation: Common stoichiometric oxidants include chromium-based reagents (e.g., Pyridinium chlorochromate - PCC), and hypervalent iodine compounds (e.g., Dess-Martin periodinane - DMP). While effective, these reagents often generate significant amounts of toxic waste products.

Catalytic Oxidation: More contemporary and greener approaches utilize catalytic amounts of an oxidant in conjunction with a co-oxidant. The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical-catalyzed system is a prominent example. organic-chemistry.org TEMPO, in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl), facilitates the mild and selective oxidation of secondary alcohols. vapourtec.com A new method using a TEMPO catalyst with Py·HBr3 has also been developed for oxidizing secondary alcohols to their corresponding ketones. researchgate.net

Below is a comparative table of potential oxidation methods for converting 1-bromo-3-methoxypropan-2-ol.

| Oxidation Method | Reagent(s) | Typical Solvent(s) | Key Advantages/Disadvantages |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane, THF | High yields, mild conditions; requires low temperatures, unpleasant odor. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane, Chloroform | Mild, fast, high yields; DMP is explosive under certain conditions, generates iodine-containing waste. |

| TEMPO Catalysis | TEMPO (cat.), NaOCl | Dichloromethane/Water (biphasic) | Catalytic, selective for alcohols, environmentally benign co-oxidant. vapourtec.comnih.gov |

| Py·HBr3/TEMPO | TEMPO (cat.), Pyridinium tribromide | Dichloromethane | High performance for secondary alcohol oxidation. researchgate.net |

Nucleophilic Displacement of Leaving Groups to Introduce Bromine (e.g., Halogen Exchange)

An alternative strategy involves introducing the bromine atom at the α-position of a pre-existing ketone precursor, such as 1-methoxypropan-2-one. This typically occurs via an enol or enolate intermediate. wikipedia.org Direct bromination of ketones using molecular bromine (Br2) is a classic method, often performed in solvents like methanol (B129727) or acetic acid. wikipedia.orgorgsyn.org

Modern approaches focus on using alternative brominating agents that are safer and more selective than elemental bromine. N-Bromosuccinimide (NBS) is a widely used reagent for the α-bromination of ketones, often requiring a catalyst. acgpubs.org

Research into greener bromination methods has identified systems like an aqueous hydrogen peroxide (H2O2)–hydrobromic acid (HBr) mixture, which can effectively brominate ketones at room temperature without the need for a catalyst or organic solvent. rsc.org This method offers high selectivity for monobromination. rsc.org

| Bromination Method | Precursor | Reagent(s) | Key Features |

| Direct Bromination | 1-Methoxypropan-2-one | Br₂ in Methanol | Classic method; generates corrosive HBr byproduct. orgsyn.org |

| NBS Bromination | 1-Methoxypropan-2-one | N-Bromosuccinimide (NBS), KH₂PO₄ (cat.) | Regioselective, simple work-up, reusable catalyst. acgpubs.org |

| Halogen Exchange | 1-Chloro-3-methoxypropan-2-one | Lithium Bromide (LiBr) | A potential route, analogous to Finkelstein reactions. |

| Oxidative Bromination | 1-Methoxypropan-2-ol | H₂O₂–HBr (aqueous) | Tandem oxidation-bromination transforms an alcohol directly to an α-bromoketone. rsc.org |

Rearrangement-Based Syntheses

The Favorskii rearrangement is a well-known reaction of α-halo ketones with a base to yield carboxylic acid derivatives, often involving a cyclopropanone (B1606653) intermediate. wikipedia.org While this is typically a reaction of α-halo ketones rather than a synthesis for them, related principles can be considered. The reaction mechanism involves the formation of an enolate which cyclizes to a cyclopropanone. wikipedia.org

In some specific cases, rearrangement reactions can be engineered to produce desired structures. However, for a relatively simple, acyclic molecule like 1-bromo-3-methoxypropan-2-one, rearrangement-based syntheses are not a common or direct approach. The Favorskii rearrangement itself is more applicable to the ring contraction of cyclic α-halo ketones or the synthesis of carboxylic acids, esters, or amides from α-halo ketones. wikipedia.orgddugu.ac.inpurechemistry.org Therefore, this pathway is less relevant for the direct preparation of the target compound compared to oxidation or direct bromination methods.

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves developing methods that use less hazardous substances, improve atom economy, and utilize renewable resources or catalytic processes.

Catalyst Development for Enhanced Atom Economy

Catalysis is a cornerstone of green chemistry. For the synthesis of 1-bromo-3-methoxypropan-2-one, catalytic methods can be applied to both the oxidation and bromination steps.

For the oxidation of the precursor alcohol, catalytic systems using TEMPO or its derivatives with co-oxidants like bleach are superior to stoichiometric reagents like chromium-based compounds. jst.go.jp Recently, highly active catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) have been developed, showing excellent efficiency for the oxidation of sterically hindered secondary alcohols where TEMPO is less effective. jst.go.jp

For the bromination step, using N-bromosuccinimide in the presence of a recyclable, heterogeneous catalyst like potassium dihydrogen phosphate (B84403) (KH2PO4) offers a green alternative. acgpubs.org This method features short reaction times and excellent yields, and the catalyst can be recovered and reused. acgpubs.org

Solvent-Free and Aqueous Medium Reactions

Eliminating volatile organic solvents is a key goal of green chemistry. Several synthetic methods for α-bromo ketones have been adapted to run in water or under solvent-free conditions.

The bromination of ketones using an aqueous H2O2–HBr system proceeds effectively "on water" without any organic solvent or catalyst, producing the brominated ketones in high yields (69–97%). rsc.org Another approach involves the solvent-free bromination of dicarbonyl compounds using NBS at room temperature, with a simple water-based work-up to remove the succinimide (B58015) byproduct. psu.edu An operationally simple and green procedure for the bromination of several ketones uses an aqueous H2O2–HBr system under solvent-free conditions, with LiCl as a catalyst to improve yields and reaction times. iau.ir

| Green Chemistry Approach | Reaction Step | Reagents/Conditions | Sustainability Benefit |

| Catalytic Oxidation | Oxidation | AZADO/NaOCl | High catalytic activity, reduces waste compared to stoichiometric oxidants. jst.go.jp |

| Aqueous Bromination | Bromination | H₂O₂–HBr in water | Eliminates organic solvents, uses inexpensive reagents, no organic waste. rsc.org |

| Solvent-Free Bromination | Bromination | NBS, neat | Avoids use of organic solvents during reaction and work-up. psu.edu |

| Heterogeneous Catalysis | Bromination | NBS/KH₂PO₄ | Recyclable catalyst, environmentally friendly solvent (EtOH). acgpubs.org |

Flow Chemistry and Automated Synthesis for Scalable Production

Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the potential for automation.

The oxidation of alcohols is well-suited to flow chemistry. Protocols using catalytic TEMPO with sodium hypochlorite have been successfully implemented in continuous flow systems for the selective and scalable synthesis of aldehydes and ketones. vapourtec.comnih.gov Similarly, a continuous-flow method for alcohol oxidation using hydrogen peroxide and a platinum catalyst has been reported. rsc.org These systems allow for precise control over reaction parameters, leading to higher yields and selectivity. rsc.orgbioforumconf.com

The synthesis of α-halo ketones has also been achieved using multi-step continuous flow processes. nih.govacs.org These automated systems can safely handle hazardous intermediates, such as diazomethane, by generating and consuming them in situ. nih.govresearchgate.net A flow process for α-halo ketones, which are key building blocks for certain antiviral drugs, has been developed starting from N-protected amino acids, demonstrating the power of this technology for producing complex molecules safely and efficiently. nih.govacs.org The integration of synthesis, work-up, and purification into a single automated workflow represents the state-of-the-art in scalable and efficient chemical production.

Elucidation of Reactivity Profiles and Reaction Mechanisms of 1 Bromo 3 Methoxypropan 2 One

Nucleophilic Substitution Reactions at the Alpha-Brominated Carbon Center

The presence of a bromine atom, a good leaving group, renders the alpha-carbon electrophilic and susceptible to attack by nucleophiles.

SN1 and SN2 Mechanistic Investigations: Steric and Electronic Effects of Methoxy (B1213986) and Ketone Moieties

The primary nature of the carbon bearing the bromine atom in 1-bromo-3-methoxypropan-2-one strongly favors the SN2 (Substitution Nucleophilic Bimolecular) mechanism. libretexts.org In an SN2 reaction, the nucleophile attacks the electrophilic carbon in a single, concerted step, leading to the displacement of the bromide ion. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.com

The alternative SN1 (Substitution Nucleophilic Unimolecular) mechanism, which proceeds through a carbocation intermediate, is generally not favored for primary halides due to the high energy and instability of the resulting primary carbocation. savemyexams.comchemist.sg The stability of carbocations increases from primary to secondary to tertiary, with tertiary carbocations being the most stable due to the electron-donating inductive effect of the alkyl groups. chemist.sg

The electronic effects of the adjacent ketone and methoxy groups in 1-bromo-3-methoxypropan-2-one play a significant role. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the alpha-carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy group can exert a more complex influence, with its inductive electron-withdrawing effect and potential for steric hindrance. The steric bulk around the reaction center is a critical factor in SN2 reactions; increased steric hindrance can slow down or prevent the backside attack required for this mechanism. doubtnut.com

Reactivity with Diverse Nucleophiles (e.g., O-, N-, S-, C-Nucleophiles)

1-bromo-3-methoxypropan-2-one readily reacts with a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as alcohols or alkoxides, can lead to the formation of ethers. For instance, reaction with an alcohol in the presence of a base would yield an ether.

Nitrogen Nucleophiles: Nitrogen nucleophiles, including primary and secondary amines, react to form amino-ketones. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. unipd.it

Sulfur Nucleophiles: Sulfur-based nucleophiles, like thiols and thiolates, are potent nucleophiles and react efficiently to produce thioethers.

Carbon Nucleophiles: Carbon nucleophiles, such as enolates and organometallic reagents, can be used to form new carbon-carbon bonds, expanding the carbon skeleton.

Table 1: Examples of Nucleophilic Substitution Reactions with 1-Bromo-3-methoxypropan-2-one

| Nucleophile | Product Type |

| R-OH (Alcohol) | Ether |

| R-NH₂ (Primary Amine) | Secondary Amine |

| R-SH (Thiol) | Thioether |

| Enolate | β-Keto Ester/Ketone |

Intramolecular Cyclization Cascades Triggered by Alpha-Bromine Reactivity

The strategic placement of the reactive alpha-bromine allows for its participation in intramolecular cyclization reactions. When a nucleophilic moiety is present within the same molecule at an appropriate distance, it can attack the electrophilic carbon, displacing the bromide and forming a cyclic structure. This strategy is a powerful tool in the synthesis of various heterocyclic systems. For example, a molecule containing both the 1-bromo-3-methoxypropan-2-one unit and a suitably positioned amine or alcohol group could undergo intramolecular cyclization to form nitrogen- or oxygen-containing rings. This process is instrumental in the synthesis of complex molecules, including some alkaloids. lookchem.comvulcanchem.com

Carbonyl Group Transformations

The ketone functionality in 1-bromo-3-methoxypropan-2-one is another key site for chemical modification, offering pathways to a variety of derivatives.

Stereoselective Nucleophilic Additions to the Ketone

The carbonyl carbon is electrophilic and can be attacked by nucleophiles. When the nucleophile is chiral or when a chiral catalyst is employed, the addition can proceed with high stereoselectivity, leading to the formation of chiral alcohols. Common nucleophiles for this transformation include organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), as well as reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of these reactions is often influenced by the steric environment around the carbonyl group and the nature of the reagent and reaction conditions.

Alpha-Functionalization via Enolate Chemistry (e.g., Alkylation, Acylation, Mannich Reactions)

The protons on the carbon atom alpha to the ketone (the α-carbon) are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles to introduce new functional groups at the alpha-position.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide in an SN2 reaction. libretexts.orglibretexts.org This process forms a new carbon-carbon bond and attaches an alkyl group to the alpha-carbon. The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete enolate formation. libretexts.orgyoutube.com

Acylation: Reaction of the enolate with an acyl halide or anhydride (B1165640) results in the formation of a β-dicarbonyl compound.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde (often formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound like 1-bromo-3-methoxypropan-2-one. organic-chemistry.orgambeed.com The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enolate of the ketone. This reaction is a powerful method for synthesizing β-amino ketones. nih.gov

Table 2: Alpha-Functionalization Reactions of 1-Bromo-3-methoxypropan-2-one

| Reaction | Electrophile | Product Type |

| Alkylation | Alkyl Halide (R-X) | α-Alkyl Ketone |

| Acylation | Acyl Halide (RCOX) | β-Dicarbonyl Compound |

| Mannich Reaction | Iminium Ion | β-Amino Ketone |

Condensation and Annulation Reactions Involving the Ketone

The ketone functional group in 1-bromo-3-methoxypropan-2-one is central to its participation in condensation and annulation reactions. The protons on the carbons alpha to the carbonyl group (C1 and C3) are acidic and can be removed by a base to form an enolate intermediate. This enolate is a potent nucleophile, capable of attacking electrophilic species, most notably the carbonyl carbon of another molecule, such as an aldehyde or ketone, in what is known as an aldol (B89426) condensation.

However, the reactivity is complex. The presence of a bromine atom on one of the α-carbons (C1) introduces significant electronic and steric effects. While the enolate can be formed, the α-bromo substituent is also a leaving group, which can lead to competing reaction pathways like nucleophilic substitution or Favorskii rearrangement under certain basic conditions.

In the context of annulation (ring-forming) reactions, the bifunctional nature of 1-bromo-3-methoxypropan-2-one makes it a potential building block. For instance, in a sequence analogous to a Robinson annulation, the molecule could theoretically act as a Michael acceptor (after elimination to an unsaturated ketone) or as the enolate component. The ketone can participate in intramolecular condensation if a suitable electrophilic center is generated elsewhere in a larger molecule derived from it.

Reactivity of the Methoxy Ether Linkage

The methoxy group at the C3 position represents another key reactive site, primarily susceptible to cleavage under acidic conditions.

Acid-Catalyzed Ether Cleavage Reactions

Ethers are generally unreactive but can be cleaved by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comlibretexts.orglibretexts.org The mechanism for the cleavage of the methoxy ether in 1-bromo-3-methoxypropan-2-one begins with the protonation of the ether oxygen atom by the strong acid. masterorganicchemistry.com This step converts the methoxy group into a good leaving group (methanol).

Following protonation, a nucleophile, which is the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks one of the adjacent carbon atoms. masterorganicchemistry.com For 1-bromo-3-methoxypropan-2-one, the ether is attached to a primary carbon (C3). Nucleophilic attack on this less sterically hindered primary carbon proceeds via an SN2 mechanism. libretexts.orglibretexts.org This concerted step involves the backside attack by the halide ion, leading to the displacement of methanol (B129727) and the formation of a new carbon-halogen bond. The resulting products from the acid-catalyzed cleavage of 1-bromo-3-methoxypropan-2-one would be methanol and 1,3-dibromopropan-2-one.

Elimination Reactions Leading to Unsaturated Derivatives

Elimination reactions of 1-bromo-3-methoxypropan-2-one are a key pathway for the synthesis of unsaturated compounds, particularly α,β-unsaturated ketones. These reactions typically occur under basic conditions.

Regioselectivity and Stereoselectivity of Beta-Elimination

The structure of 1-bromo-3-methoxypropan-2-one offers two potential sites for β-elimination. A base can abstract a proton from either the carbon bearing the bromine (C1) or the carbon bearing the methoxy group (C3).

Dehydrobromination: The proton at the C1 position is significantly acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. A base can readily abstract this proton, followed by the elimination of the bromide ion. This E2 elimination pathway is highly favored. libretexts.orgmsu.edu

Methanol Elimination: Abstraction of a proton from C3 could lead to the elimination of the methoxy group. However, methoxide (B1231860) is a stronger base and thus a poorer leaving group than bromide, making this pathway less favorable under typical E2 conditions.

Regioselectivity : The choice of which proton is removed is known as regioselectivity. Given the enhanced acidity of the C1 proton, elimination of HBr is the dominant reaction pathway. libretexts.orgmsu.edu The use of a strong, non-nucleophilic base favors this elimination over competing substitution reactions. libretexts.org

Stereoselectivity : Stereoselectivity refers to the preferential formation of one stereoisomer over another. khanacademy.org In the case of the primary product formed from the elimination of HBr from 1-bromo-3-methoxypropan-2-one, the resulting double bond is terminal. Therefore, the formation of E/Z isomers is not a factor for this specific product. The E2 mechanism generally requires an anti-periplanar arrangement of the proton being removed and the leaving group. libretexts.org

Formation of Alpha,Beta-Unsaturated Ketones

The β-elimination of HBr from 1-bromo-3-methoxypropan-2-one directly yields an α,β-unsaturated ketone. google.com This dehydrobromination reaction is a common and effective method for creating such systems.

The reaction is typically carried out by treating the α-bromo ketone with a suitable base. To minimize side reactions like nucleophilic substitution, a hindered, non-nucleophilic base such as triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often employed. The product of this elimination is 1-methoxyprop-1-en-2-one . This molecule is a conjugated system where the carbon-carbon double bond is conjugated with the carbonyl group, making it a versatile intermediate for further synthetic transformations, such as Michael additions. libretexts.org

Table of Reaction Data

| Reaction Type | Section | Reactant | Reagents/Conditions | Major Product(s) | Mechanism |

| Acid-Catalyzed Ether Cleavage | 3.3.1 | 1-Bromo-3-methoxypropan-2-one | Strong acid (e.g., HBr, HI) | 1,3-Dibromopropan-2-one, Methanol | SN2 |

| Lewis Acid-Mediated Cleavage | 3.3.2 | 1-Bromo-3-methoxypropan-2-one | Lewis Acid (e.g., BBr₃) | Halogenated ketone, Methanol derivative | Lewis acid-assisted cleavage |

| Beta-Elimination | 3.4.1 | 1-Bromo-3-methoxypropan-2-one | Strong, non-nucleophilic base (e.g., DBU, TEA) | 1-Methoxyprop-1-en-2-one | E2 |

| α,β-Unsaturated Ketone Formation | 3.4.2 | 1-Bromo-3-methoxypropan-2-one | Non-nucleophilic base | 1-Methoxyprop-1-en-2-one | Dehydrobromination (E2) |

Rearrangement Reactions Involving the Molecular Framework

The most prominent rearrangement reaction for α-halo ketones such as 1-bromo-3-methoxypropan-2-one is the Favorskii rearrangement. wikipedia.orgorganic-chemistry.org This reaction typically occurs in the presence of a base and results in the formation of a carboxylic acid derivative, such as an acid, ester, or amide, through a ring-contracted or rearranged carbon skeleton. wikipedia.orgyoutube.com

The mechanism is initiated by the abstraction of an acidic α'-proton (a proton on the carbon not bearing the halogen) by a base, leading to the formation of an enolate. wikipedia.orgyoutube.com This enolate then undergoes an intramolecular nucleophilic substitution, where the enolate attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a bicyclic cyclopropanone (B1606653) intermediate. wikipedia.org

The highly strained cyclopropanone ring is then opened by nucleophilic attack of the base (e.g., hydroxide (B78521) or alkoxide) at the carbonyl carbon. organic-chemistry.org For an unsymmetrical cyclopropanone, such as the one derived from 1-bromo-3-methoxypropan-2-one, the ring opening proceeds to form the more stable carbanion. Subsequent protonation yields the final rearranged product. wikipedia.org When an alkoxide like sodium methoxide is used as the base, the product is a rearranged ester. wikipedia.org

For 1-bromo-3-methoxypropan-2-one, the reaction with a base like sodium methoxide would be expected to yield a derivative of methoxyacetic acid.

Organometallic Chemistry and Cross-Coupling Applications

The dual functionality of an alkyl bromide and a ketone within the same molecule presents unique challenges and opportunities in organometallic chemistry.

Formation of Organobromine Metal Reagents (e.g., Grignard, Organolithium)

The direct preparation of Grignard or organolithium reagents from 1-bromo-3-methoxypropan-2-one is generally considered unfeasible. Organolithium and Grignard reagents are powerful nucleophiles and strong bases. mnstate.eduwikipedia.orgmasterorganicchemistry.comlibretexts.org The inherent reactivity of these reagents would lead to an immediate reaction with the electrophilic carbonyl group of another molecule of the starting material. wisc.edulibretexts.org

This intermolecular reaction, where a newly formed organometallic center attacks the ketone, would result in a complex mixture of oligomeric and polymeric side products, rather than the desired stable organometallic reagent. The fundamental incompatibility between the highly nucleophilic organometallic center and the electrophilic ketone within the same molecular framework prevents the successful synthesis of these reagents under standard conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In these reactions, 1-bromo-3-methoxypropan-2-one would serve as the electrophilic partner (R¹-X).

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base. wikipedia.orgmt.com The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (1-bromo-3-methoxypropan-2-one) to form a palladium(II) intermediate. wikipedia.orguwindsor.ca

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex, a step that is facilitated by the base. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.orguwindsor.ca

While theoretically possible, the basic conditions required for the Suzuki coupling could promote side reactions involving the enolizable ketone, such as self-condensation or rearrangement.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.orgillinois.edu The Negishi coupling is known for its high functional group tolerance. ambeed.comacs.org The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. illinois.edu The use of organozinc reagents, which are typically prepared separately, can sometimes avoid the harsh basic conditions of the Suzuki reaction, potentially making it more compatible with a substrate like 1-bromo-3-methoxypropan-2-one. However, the nucleophilicity of the organozinc reagent itself could still pose a challenge by reacting with the ketone.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Key Features | Potential Challenges with 1-Bromo-3-methoxypropan-2-one |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R²-B(OH)₂) | Palladium Complex | Requires a base; tolerant of many functional groups. wikipedia.org | Base-mediated side reactions at the ketone (e.g., enolization, condensation). |

| Negishi | Organozinc (e.g., R²-ZnX) | Palladium or Nickel Complex | High functional group tolerance; often milder conditions. organic-chemistry.orgambeed.com | Potential for nucleophilic attack on the ketone by the organozinc reagent. |

Oxidation and Reduction Chemistry

The presence of two distinct reducible groups (ketone and carbon-bromine bond) allows for selective transformations.

Selective Reduction of the Ketone and Carbon-Bromine Bond

The reduction of α-halo ketones like 1-bromo-3-methoxypropan-2-one can proceed via several pathways, depending on the reducing agent and reaction conditions. wikipedia.org

Dehalogenation: The carbon-bromine bond can be selectively reduced to a carbon-hydrogen bond, yielding the parent ketone (3-methoxypropan-2-one). This transformation can be achieved using various reagents. For instance, a catalyst-free method using a Hantzsch ester under visible light irradiation has been shown to be effective for the dehalogenation of α-bromo ketones in high yields. thieme-connect.com Another method involves the use of active metal bismuth, which provides a mild and convenient way to dehalogenate aromatic α-halo ketones. tandfonline.com

Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol (1-bromo-3-methoxypropan-2-ol) while leaving the C-Br bond intact. This is particularly valuable for synthesizing chiral intermediates. almacgroup.comgoogle.com Biocatalytic methods employing isolated carbonyl reductase (CRED) enzymes have demonstrated high stereoselectivity in the reduction of α-halo ketones to the corresponding α-halo alcohols. almacgroup.comgoogle.com

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride, would likely reduce both the ketone and the carbon-bromine bond, although selectivity can be an issue.

Table 2: Selected Methods for the Reduction of α-Halo Ketones

| Method | Reagent(s) | Primary Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Photodriven Dehalogenation | Hantzsch Ester, Visible Light | Parent Ketone | Catalyst-free, mild conditions. | thieme-connect.com |

| Metal-Mediated Dehalogenation | Active Bismuth (from NaBH₄/BiCl₃) | Parent Ketone | Mild and convenient for aromatic ketones. | tandfonline.com |

| Biocatalytic Ketone Reduction | Carbonyl Reductase (CRED), Cofactor | α-Halo Alcohol | High yield and stereoselectivity. | almacgroup.comgoogle.com |

Oxidative Transformations of the Alkane Backbone

As an archetypal α-haloketone, 1-bromo-3-methoxypropan-2-one possesses a bifunctional nature that dictates its reactivity. The presence of the electron-withdrawing carbonyl group and the bromine atom polarizes the adjacent carbon-halogen bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack. Concurrently, the carbonyl carbon itself is an electrophilic center, and the protons on the carbon atoms adjacent to the carbonyl group exhibit acidity, enabling enolate formation. wikipedia.org This unique electronic arrangement makes 1-bromo-3-methoxypropan-2-one a versatile substrate for a variety of catalytic transformations designed to selectively form new carbon-carbon and carbon-heteroatom bonds.

Transition Metal Catalysis

Transition metal catalysis provides powerful methods for the functionalization of α-haloketones like 1-bromo-3-methoxypropan-2-one. Palladium and nickel complexes are particularly effective in mediating cross-coupling and related reactions.

One of the most significant applications is in the formation of carbon-carbon bonds. Nickel-catalyzed, stereoconvergent cross-coupling reactions allow for the arylation and alkenylation of the α-position. For instance, the coupling of α-halo ketones with arylmagnesium halides (Grignard reagents) in the presence of a nickel catalyst and a chiral bis(oxazoline) ligand can produce α-aryl ketones at low temperatures. nih.gov Similarly, nickel catalysts facilitate the asymmetric cross-coupling with alkenylzirconium reagents, providing access to valuable α-alkenyl ketones. nih.govacs.org

Palladium catalysts are also extensively used. The palladium-catalyzed reaction of α-haloketones with organotin compounds, such as diallyldibutyltin, offers a route to 2-allyloxirans. Furthermore, palladium-catalyzed systems are employed for the reductive dehalogenation of α-haloketones, where the bromine atom is replaced by a hydrogen atom, using alcohols or other hydrogen donors. researchgate.net Other palladium-catalyzed reactions include the formation of enol silyl (B83357) ethers from α-halo ketones and organotin reagents, and the synthesis of α-oxo-ketenimines via reaction with isocyanides. oup.comresearchgate.net

| Reaction Type | Catalyst System | Reactants | Product Type | Ref. |

| Arylation | NiCl₂(dme) / Chiral Bis(oxazoline) | α-Halo Ketone, Arylmagnesium Halide | α-Aryl Ketone | nih.gov |

| Alkenylation | Ni Catalyst / Chiral Ligand | α-Bromo Ketone, Alkenylzirconium Reagent | α-Alkenyl Ketone | nih.gov |

| Allylation | Palladium Catalyst | α-Halo Ketone, Allyl-substituted Tin Compound | 2-Allyloxiran | |

| Reductive Dehalogenation | Pd(OAc)₂ / PPh₃ / K₂CO₃ | α-Halo Ketone, Alcohol (H-donor) | Ketone | researchgate.net |

| Silylenol Ether Formation | PdCl₂ / P(OMe)₃ | α-Halo Ketone, Trimethylsilyltributyltin | Enol Silyl Ether | oup.com |

| Reductive Cyclization | Palladium-catalyzed Hydrogenation | ortho-Bromoaryl α-Ketoamide | 3-Hydroxy-2-oxindole | nih.gov |

Organocatalysis

Organocatalysis has emerged as a powerful, metal-free strategy for transformations involving α-haloketones, often providing high levels of stereocontrol. These catalysts operate through various activation modes, such as enamine or iminium ion formation, or through Brønsted acid/base interactions.

Chiral phosphoric acids (CPAs) are a prominent class of Brønsted acid organocatalysts. sigmaaldrich.com They can catalyze reactions by activating either the ketone or a reacting nucleophile. For example, CPAs have been successfully employed in the direct asymmetric amination of α-substituted cyclic ketones and the enantioselective synthesis of α-tertiary amino ketones from sulfonium (B1226848) ylides, demonstrating a pathway applicable to α-haloketone substrates. nih.govresearchgate.netnih.gov These catalysts are also effective in promoting asymmetric additions to ketones. rsc.org

Cinchona alkaloids and their derivatives are another cornerstone of organocatalysis. They have been used to catalyze novel asymmetric halogenation/semipinacol rearrangement reactions, yielding chiral β-haloketones with high enantiomeric excess. nih.gov Amine-based catalysts, such as proline and its derivatives, are well-known for their ability to form chiral enamines with carbonyl compounds. This strategy has been used for the direct organocatalytic enantioselective α-chlorination of aldehydes, a transformation that highlights the potential for similar reactions with ketones like 1-bromo-3-methoxypropan-2-one. organic-chemistry.org

| Catalyst Type | Reaction | Substrate Type | Product Type | Ref. |

| Chiral Phosphoric Acid | Asymmetric Amination | α-Substituted Ketone, Azodicarboxylate | α-Amino Ketone | nih.gov |

| Cinchona Alkaloid | Asymmetric Halogenation/Semipinacol Rearrangement | Allylic Alcohol | Chiral β-Haloketone | nih.gov |

| Proline Amide | Asymmetric α-Chlorination | Aldehyde, NCS | α-Chloro Aldehyde | organic-chemistry.org |

Enantioselective and Diastereoselective Control in Reactions

Achieving high levels of stereocontrol is crucial when using 1-bromo-3-methoxypropan-2-one as a building block for complex chiral molecules. Both enantioselective and diastereoselective transformations have been developed using catalytic methods.

Enantioselective Control

Enantioselective control focuses on the formation of one enantiomer of a chiral product over the other. Biocatalysis offers an exceptionally selective method for the reduction of the carbonyl group in α-haloketones. almacgroup.com Ketoreductases (KREDs), often derived from microorganisms such as Lactobacillus kefiri or Candida parapsilosis, can reduce α-bromo ketones to the corresponding chiral α-bromohydrins with excellent enantiomeric excess (>99% ee). acs.orgacs.org These enzymatic processes are often performed using whole cells or isolated enzymes, incorporating cofactor recycling systems to enhance their industrial viability. almacgroup.comacs.org The resulting chiral bromohydrins are versatile intermediates, for instance, in the synthesis of pharmaceuticals like Olodaterol. acs.orgacs.org

In addition to biocatalysis, asymmetric transition metal catalysis provides enantioselective C-C bond formation, as seen in the nickel-catalyzed cross-coupling reactions developed by Fu and others, which generate chiral α-aryl or α-alkenyl ketones from racemic α-halo ketone starting materials. nih.govacs.org

Diastereoselective Control

Diastereoselective reactions control the formation of one diastereomer over another when a new stereocenter is formed in a molecule that already contains one or more stereocenters. The Reformatsky reaction, involving the addition of an organozinc enolate derived from an α-halo carbonyl compound to an aldehyde, can be rendered highly diastereoselective. For example, using titanium(II) chloride or activated germanium metal can promote the reaction of α-bromo ketones with aldehydes to afford β-hydroxy carbonyl compounds with high syn diastereoselectivity. oup.comacs.org Similarly, the addition of Grignard reagents to conformationally biased α-bromo ketones can proceed with high diastereoselectivity, governed by the principles of the Felkin-Anh model. nih.gov

In some cases, the stereochemical outcome can be controlled through a process known as crystallization-induced diastereomer transformation (CIDT). This technique has been applied to α-bromo α′-sulfinyl ketones, where the less soluble diastereomer crystallizes from a solution in which the two diastereomers are equilibrating, driving the conversion to a single diastereomer. acs.org Subsequent reduction of the carbonyl group can then lead to either syn- or anti-bromohydrins with excellent control. acs.org

| Control Type | Method | Catalyst/Reagent | Substrate | Product | Stereochemical Outcome | Ref. |

| Enantioselective | Biocatalytic Reduction | Ketoreductase (Lactobacillus kefiri) | α-Bromo Ketone | α-Bromohydrin | >99.9% ee | acs.orgacs.org |

| Enantioselective | Cross-Coupling | NiCl₂(dme) / Chiral Ligand | α-Bromo Ketone | α-Aryl Ketone | High ee | nih.govacs.org |

| Diastereoselective | Reformatsky Reaction | Activated Germanium | α-Bromo Ketone, Aldehyde | syn-β-Hydroxy Ketone | Good syn selectivity | acs.org |

| Diastereoselective | Aldol Reaction | TiCl₂ / Cu | α-Bromo Ketone, Aldehyde | β-Hydroxy Ketone | High diastereoselectivity | oup.com |

| Diastereoselective | Grignard Addition | Allylmagnesium Chloride | α-Bromo Ketone | Homoallylic Alcohol | High dr | nih.gov |

| Diastereoselective | CIDT / Reduction | N/A | α-Bromo α′-Sulfinyl Ketone | syn or anti-Bromohydrin | Excellent diastereoselectivity | acs.org |

Strategic Applications of 1 Bromo 3 Methoxypropan 2 One in Complex Chemical Synthesis

Versatile Building Block in Heterocyclic Chemistry

The reactivity of the α-bromo ketone moiety in 1-bromo-3-methoxypropan-2-one makes it a suitable precursor for the synthesis of various heterocyclic rings. The carbon-bromine bond is susceptible to nucleophilic attack, while the adjacent carbonyl group can participate in condensation and cyclization reactions.

Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Dihydrofurans)

While specific examples of the use of 1-bromo-3-methoxypropan-2-one in furan (B31954) and dihydrofuran synthesis are not extensively documented in readily available literature, the general reactivity of α-haloketones suggests its potential in established synthetic routes. For instance, in the Feist-Benary furan synthesis, an α-haloketone reacts with a β-dicarbonyl compound. The methoxy (B1213986) group in 1-bromo-3-methoxypropan-2-one could influence the reactivity and regioselectivity of such reactions.

The synthesis of dihydrofurans can also be envisioned. For example, reaction with appropriate nucleophiles could lead to intermediates that subsequently cyclize to form the dihydrofuran ring.

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Imidazoles)

The synthesis of nitrogen-containing heterocycles using α-haloketones is a well-established area of organic chemistry.

Pyrroles: The Hantzsch pyrrole (B145914) synthesis, a classic method, involves the reaction of an α-haloketone with a β-ketoester and ammonia (B1221849) or a primary amine. By employing 1-bromo-3-methoxypropan-2-one in this reaction, it is conceivable to synthesize pyrroles bearing a methoxymethyl substituent.

Pyridines: The Hantzsch pyridine (B92270) synthesis, which is distinct from the pyrrole synthesis, typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia. While not a direct application of an α-haloketone as a primary reactant, modifications of this and other pyridine syntheses could potentially incorporate fragments derived from 1-bromo-3-methoxypropan-2-one.

Imidazoles: The synthesis of imidazoles from α-haloketones is a common and effective method. The reaction of an α-haloketone with an amidine, known as the Wallach synthesis, yields substituted imidazoles. Patent literature indicates the use of 1-bromo-3-methoxypropan-2-one in the preparation of intermediates for DNA gyrase inhibitors, which may involve the formation of an imidazole (B134444) ring. google.com

A general representation of the imidazole synthesis from an α-haloketone is shown below:

Table 1: Potential Nitrogen-Containing Heterocycles from 1-Bromo-3-methoxypropan-2-one

| Heterocycle | General Synthetic Method | Potential Product from 1-Bromo-3-methoxypropan-2-one |

| Pyrrole | Hantzsch Pyrrole Synthesis | Substituted pyrrole with a methoxymethyl group |

| Imidazole | Wallach Synthesis | Imidazole with a methoxymethyl substituent |

Applications in Sulfur and Other Heteroatom Ring Systems

The Hantzsch thiazole (B1198619) synthesis provides a direct route to thiazole derivatives through the reaction of an α-haloketone with a thioamide. A notable application of 1-bromo-3-methoxypropan-2-one is found in the synthesis of thiazole derivatives that are investigated as HIV-1 protease inhibitors. In this context, the α-bromo ketone reacts with a thiourea (B124793) derivative to construct the thiazole ring. nih.gov This specific example underscores the utility of 1-bromo-3-methoxypropan-2-one in medicinal chemistry for the creation of biologically active sulfur-containing heterocycles.

The reaction to form the thiazole ring can be depicted as follows:

Key Intermediate in Natural Product Total Synthesis

While direct applications of 1-bromo-3-methoxypropan-2-one in the total synthesis of complex natural products are not widely reported, its structural features suggest its potential as a valuable three-carbon building block.

Incorporation into Chiral Scaffolds of Biologically Active Natural Products

The methoxy ketone functionality present in 1-bromo-3-methoxypropan-2-one is a common motif in various natural products. The ability to introduce this fragment into a larger molecule makes it a potentially useful synthetic intermediate. Through stereoselective reactions, it could be incorporated into chiral scaffolds, which are the core structures of many biologically active compounds. The bromine atom provides a handle for further functionalization, allowing for the elaboration of the molecular framework.

Stereoselective Access to Polyketide and Alkaloid Architectures

Polyketides and alkaloids are two major classes of natural products with diverse and complex structures. The synthesis of these molecules often relies on the stereoselective construction of their carbon skeletons. While no direct use of 1-bromo-3-methoxypropan-2-one in the completed total synthesis of a polyketide or alkaloid is prominently documented, its potential lies in its ability to act as a precursor to key fragments.

For instance, the methoxy ketone unit is a component of some polyketide chains. Stereoselective reduction of the ketone or substitution of the bromide could lead to chiral intermediates that can be further elaborated into polyketide fragments. Similarly, in alkaloid synthesis, the compound could be used to introduce a C3 side chain onto a nitrogen-containing ring system, which could then be transformed into the characteristic structural motifs of various alkaloids.

Table 2: Potential Roles of 1-Bromo-3-methoxypropan-2-one in Natural Product Synthesis

| Natural Product Class | Potential Application of 1-Bromo-3-methoxypropan-2-one | Synthetic Strategy |

| Polyketides | Precursor to a three-carbon building block with a methoxy group | Stereoselective reduction of the ketone and subsequent coupling reactions. |

| Alkaloids | Introduction of a C3 side chain | Alkylation of a nitrogen heterocycle followed by further transformations. |

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

1-Bromo-3-methoxypropan-2-one serves as a versatile building block in the creation of complex molecules for the pharmaceutical and agrochemical industries. Its inherent reactivity, stemming from the presence of both a bromine atom and a ketone functional group, allows for a variety of chemical transformations, making it a valuable precursor for advanced intermediates.

Synthesis of Bioactive Analogues and Derivatives

The chemical structure of 1-bromo-3-methoxypropan-2-one makes it an ideal starting material for the synthesis of bioactive analogues and derivatives. The bromine atom can be readily displaced by a wide range of nucleophiles, enabling the introduction of diverse functional groups and the construction of various molecular scaffolds. This reactivity is crucial in medicinal chemistry for developing new therapeutic agents.

For instance, the bromoether functionality is a key feature in the synthesis of various biologically active compounds. The chiral nature of some derivatives, such as (R)-1-Bromo-2-methoxypropane, makes them particularly valuable in asymmetric synthesis, where specific stereochemistry is essential for pharmacological activity. smolecule.com The synthesis of such chiral molecules can be achieved through methods like the alkylation of alcohols or the bromination of methoxypropene under controlled conditions to ensure stereoselectivity. smolecule.com

Research has demonstrated the utility of similar bromo-compounds in creating complex organic structures with medicinal relevance through reactions like nucleophilic substitutions and Grignard reactions. smolecule.com These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in the assembly of novel drug candidates.

Table 1: Examples of Bioactive Scaffolds Synthesized from Bromo-ether Precursors

| Precursor | Reaction Type | Resulting Scaffold/Derivative | Potential Application | Reference |

| 1-Bromo-3-methoxypropane | Nucleophilic Substitution | Ether derivatives | Pharmaceutical intermediates | |

| (R)-1-Bromo-2-methoxypropane | Asymmetric Synthesis | Chiral alcohols and amines | Chiral drug synthesis | smolecule.com |

| 1-Bromo-3-methoxypropane | Alkylation | Modified biological molecules | Enzyme and receptor interaction studies |

Scaffold Diversity and Functional Group Introduction in Drug Discovery (e.g., Scaffold hopping)

In the field of drug discovery, generating a diverse range of molecular scaffolds is paramount for identifying novel drug candidates with improved efficacy and safety profiles. 1-Bromo-3-methoxypropan-2-one and its analogues are instrumental in this process, particularly in the strategy of "scaffold hopping." This technique involves modifying the core structure of a known active compound to discover new classes of compounds with similar biological activity but different chemical backbones.

The reactivity of the bromine atom allows for its displacement to introduce various side chains and functional groups, thereby altering the molecular scaffold. This approach has been successfully employed in the development of inhibitors for various biological targets. For example, in the discovery of inhibitors for Trypanosoma brucei, a scaffold-hopping exercise from a 1H-imidazo[4,5-b]pyrazin-2(3H)-one led to the identification of a potent 1H-pyrazolo[3,4-b]pyridine scaffold. d-nb.info

Furthermore, the introduction of specific functional groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group in 1-bromo-3-methoxypropan-2-one, for example, can influence properties like solubility and metabolic stability. The ability to readily derivatize this compound allows medicinal chemists to fine-tune these properties to optimize drug performance.

Contributions to Material Science and Polymer Chemistry

The utility of 1-bromo-3-methoxypropan-2-one extends beyond the life sciences into the realm of material science and polymer chemistry. Its bifunctional nature makes it a valuable component in the synthesis of functional polymers and specialty materials.

Monomer or Precursor in Functional Polymer Synthesis

In polymer chemistry, 1-bromo-3-methoxypropan-2-one can act as a monomer or a precursor to monomers used in the synthesis of functional polymers. The reactive bromine atom can participate in polymerization reactions, such as polycondensation or atom transfer radical polymerization (ATRP), to incorporate the methoxypropanone unit into a polymer chain.

The presence of the ketone and methoxy groups within the polymer structure can impart specific functionalities. For instance, these groups can serve as sites for post-polymerization modification, allowing for the attachment of other molecules or the tuning of the polymer's physical and chemical properties. Research on similar compounds, like 1-bromo-3-methoxypropane, has shown their use in creating functionalized cyclic carbonates, which are precursors to biocompatible and biodegradable polymers. rsc.org

Table 2: Polymerization Applications of Related Bromo-compounds

| Precursor/Monomer | Polymerization Technique | Resulting Polymer Type | Potential Application | Reference |

| 1-Bromo-3-methoxypropane | Esterification and Cyclization | Functionalized cyclic carbonates | Biodegradable polymers | rsc.org |

Derivatization for Specialty Materials

The derivatization of 1-bromo-3-methoxypropan-2-one can lead to the creation of specialty materials with unique properties. By reacting the bromine or ketone group, a wide array of new molecules can be synthesized. For example, reactions at the bromine atom can introduce long alkyl chains or aromatic groups, leading to the formation of liquid crystals or other ordered materials.

Furthermore, the ketone functionality can be used as a handle to attach the molecule to surfaces or to other materials, creating functionalized surfaces with specific properties such as hydrophobicity or bio-inertness. The versatility of this compound makes it a valuable tool for materials scientists seeking to design and synthesize novel materials with tailored functionalities.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For 1-Bromo-3-methoxypropan-2-one, a suite of NMR experiments is employed to assign its complete proton (¹H) and carbon (¹³C) spectra and to probe its dynamic behavior.

Multi-dimensional NMR techniques are indispensable for unambiguously assigning the chemical shifts and confirming the connectivity of the atoms in 1-Bromo-3-methoxypropan-2-one. The molecule's structure consists of a central carbonyl group flanked by a bromomethyl group (-CH₂Br) and a methoxymethyl group (-CH₂OCH₃).

¹H NMR: The proton spectrum is expected to show three distinct signals: a singlet for the methoxy (B1213986) protons (-OCH₃), a singlet for the methylene (B1212753) protons adjacent to the oxygen (-CH₂O-), and a singlet for the methylene protons adjacent to the bromine (-CH₂Br). The absence of splitting is due to the protons in each group being separated from the others by more than three bonds or through heteroatoms (carbonyl and ether oxygen), precluding typical spin-spin coupling. docbrown.info

¹³C NMR: The carbon spectrum will display four unique resonances corresponding to the carbonyl carbon (C2), the brominated methylene carbon (C1), the oxygenated methylene carbon (C3), and the methoxy carbon (-OCH₃). researchgate.netrsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically through two or three bonds). For 1-Bromo-3-methoxypropan-2-one, no cross-peaks would be expected in the COSY spectrum, as none of the proton groups are on adjacent carbons. This lack of correlation is a key piece of structural evidence, confirming the separation of the proton environments by the ketone and ether functionalities.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of each carbon atom that bears protons. mdpi.com

The table below outlines the predicted NMR correlations for the complete structural assignment of 1-Bromo-3-methoxypropan-2-one.

| Proton Signal | Expected ¹H Shift (ppm) | Attached Carbon (from HSQC) | HMBC Correlations (Proton to Carbon) |

| H1 (-CH₂Br) | ~3.9 - 4.1 | C1 | C2 (²JCH) |

| H3 (-CH₂O-) | ~4.2 - 4.4 | C3 | C2 (²JCH), -OCH₃ (²JCH) |

| -OCH₃ | ~3.3 - 3.5 | -OCH₃ | C3 (³JCH) |

Table 1: Predicted 2D NMR correlations for 1-Bromo-3-methoxypropan-2-one. Chemical shifts are estimates based on analogous structures.

While rigid in its core connectivity, 1-Bromo-3-methoxypropan-2-one possesses conformational flexibility due to rotation around the C1-C2 and C2-C3 single bonds. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the primary tool for investigating such exchange processes. unibas.it

Studies on other α-haloketones have shown that there is often a preferred conformation regarding the orientation of the C-Halogen bond relative to the C=O bond. nih.gov The rotational barrier can be influenced by dipole-dipole interactions and steric hindrance. For 1-Bromo-3-methoxypropan-2-one, DNMR could potentially identify and quantify the energy barriers between different rotational isomers (rotamers). At sufficiently low temperatures, the rotation around the C-C bonds might slow down enough on the NMR timescale to allow for the observation of distinct signals for each conformer. unibas.it However, for a small and flexible acyclic molecule, these barriers are generally low, and such studies would likely require very low temperatures.

The compound 1-Bromo-3-methoxypropan-2-one is achiral and therefore does not exist as enantiomers or diastereomers. However, if it is used as a precursor in a reaction that generates a chiral center, the stereochemical outcome of that reaction is of critical importance.

For example, the reduction of the ketone at C2 to a hydroxyl group would yield the chiral molecule 1-Bromo-3-methoxypropan-2-ol. The determination of the enantiomeric excess (ee) of such a product is routinely achieved using several methods:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase can physically separate the two enantiomers, allowing for their quantification. researchgate.netru.nl

NMR with Chiral Auxiliaries: The enantiomers can be derivatized with a chiral agent (e.g., Mosher's acid) to form diastereomers, which will have distinct signals in the NMR spectrum. Alternatively, a chiral solvating agent can be used to induce a chemical shift difference between the signals of the two enantiomers. nih.gov

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information on molecular weight and elemental composition, and through fragmentation analysis, it offers profound structural insights.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the determination of the precise elemental formula of the parent molecule and its fragments, a critical step in confirming the identity of a compound. scispace.com For 1-Bromo-3-methoxypropan-2-one (C₄H₇BrO₂), the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion ([M]⁺˙) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units.

The table below shows the calculated exact masses for the two main isotopic molecular ions and their common adducts.

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₄H₇⁷⁹BrO₂ + H]⁺ | ⁷⁹Br | 168.97056 |

| [C₄H₇⁸¹BrO₂ + H]⁺ | ⁸¹Br | 170.96851 |

| [C₄H₇⁷⁹BrO₂ + Na]⁺ | ⁷⁹Br | 190.95250 |

| [C₄H₇⁸¹BrO₂ + Na]⁺ | ⁸¹Br | 192.95045 |

Table 2: Predicted HRMS data for common adducts of 1-Bromo-3-methoxypropan-2-one.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the protonated molecule, [M+H]⁺), which is then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. The resulting fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecule's structure. nih.gov

For 1-Bromo-3-methoxypropan-2-one, the fragmentation of the [M+H]⁺ ion is predicted to follow pathways characteristic of ketones and ethers. arizona.edulibretexts.org The most common fragmentation for ketones is α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. youtube.comyoutube.com

Predicted fragmentation pathways include:

α-Cleavage (Path A): Loss of a bromomethyl radical (•CH₂Br) to form an acylium ion [CH₃OCH₂CO]⁺.

α-Cleavage (Path B): Loss of a methoxymethyl radical (•CH₂OCH₃) to form a bromoacylium ion [BrCH₂CO]⁺.

Loss of HBr: Elimination of a neutral hydrogen bromide molecule.

The table below details the predicted major fragments from an MS/MS experiment.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 168.97 / 170.97 | 75.04 | •CH₂Br | α-Cleavage adjacent to carbonyl (Path A) |

| 168.97 / 170.97 | 120.93 / 122.93 | •CH₂OCH₃ | α-Cleavage adjacent to carbonyl (Path B) |

| 168.97 / 170.97 | 88.05 | HBr | Elimination of hydrogen bromide |

Table 3: Predicted MS/MS fragmentation data for the [M+H]⁺ ion of 1-Bromo-3-methoxypropan-2-one.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and analyzing the molecular structure of 1-bromo-3-methoxypropan-2-one. uni-siegen.de While IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. uni-siegen.dehoriba.com Together, they provide a comprehensive picture of the vibrational modes.

The analysis of 1-bromo-3-methoxypropan-2-one would reveal characteristic vibrational frequencies corresponding to its constituent functional groups. Although a specific, complete experimental spectrum for this exact compound is not detailed in the available literature, the expected vibrational modes can be predicted based on established group frequencies and data from analogous molecules. researchgate.netjocpr.com

Key expected vibrational modes for 1-bromo-3-methoxypropan-2-one include:

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum, typically found in the region of 1715-1740 cm⁻¹, is characteristic of the ketone group. This is often a strong band in the Raman spectrum as well.

Carbon-Bromine (C-Br) Stretch: The C-Br bond vibration is expected to appear in the fingerprint region of the IR spectrum, generally between 500 and 750 cm⁻¹. jocpr.comdocbrown.info Its position can be influenced by the conformation of the molecule.

Ether (C-O-C) Stretches: The methoxy group will produce characteristic asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch typically appears as a strong band between 1275 and 1000 cm⁻¹, while the symmetric stretch is often weaker and found in the same general region. orientjchem.org

C-H Stretches and Bends: Vibrations from the methyl and methylene C-H bonds will be present. C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ range, while bending vibrations occur at lower wavenumbers (approx. 1350-1480 cm⁻¹). docbrown.info

These assignments are crucial for confirming the molecular structure and can offer clues about intermolecular interactions and conformational isomers. researchgate.net

Table 1: Predicted Vibrational Modes for 1-Bromo-3-methoxypropan-2-one

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Ketone | C=O Stretch | 1715 - 1740 | Strong | Strong |

| Bromoalkane | C-Br Stretch | 500 - 750 | Medium to Strong | Medium |

| Ether | C-O-C Asymmetric Stretch | 1275 - 1000 | Strong | Medium |

| Alkane | C-H Stretch | 2850 - 3000 | Medium to Strong | Medium to Strong |

| Alkane | C-H Bend | 1350 - 1480 | Medium | Medium |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination

The carbon atom at the second position in 1-bromo-3-methoxypropan-2-one is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods for determining the absolute configuration of such chiral molecules. slideshare.net These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. slideshare.net

For α-haloketones like 1-bromo-3-methoxypropan-2-one, the absolute configuration can often be assigned using the Axial Haloketone Rule . slideshare.netslideshare.net This empirical rule correlates the stereochemistry with the sign of the Cotton effect observed in ORD and ECD spectra, which is associated with the n→π* electronic transition of the carbonyl chromophore. scribd.com

The rule's application depends on the conformational equilibrium of the molecule, specifically the dihedral angle between the C-Br bond and the C=O bond.

An axial bromine atom leads to a significant bathochromic shift (a shift to longer wavelength) and an increase in the amplitude of the Cotton effect.

The sign of this Cotton effect can then be used to predict the absolute configuration. slideshare.net For instance, in many steroid systems, a positive Cotton effect for an axially substituted α-bromoketone corresponds to a specific stereochemistry.

To definitively assign the absolute configuration of 1-bromo-3-methoxypropan-2-one, one would typically measure the experimental ECD or ORD spectrum and compare it with spectra predicted by quantum-mechanical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.netnih.gov This combined experimental and theoretical approach allows for the reliable assignment of the (R) or (S) configuration. researchgate.netnih.gov

Table 2: Application of the Axial Haloketone Rule to 1-Bromo-3-methoxypropan-2-one

| Conformation of Bromine | Effect on UV Spectrum | Predicted ORD/ECD Cotton Effect | Stereochemical Insight |

| Axial | Bathochromic Shift (to longer λ) | High amplitude, sign depends on absolute configuration | Allows assignment of absolute configuration via empirical rule and theoretical calculation |

| Equatorial | Minor wavelength shift | Low amplitude, less informative | Indicates a different dominant conformer, potentially influenced by solvent polarity |

X-ray Diffraction Analysis of Crystalline Derivatives

While spectroscopic methods provide powerful data, single-crystal X-ray diffraction is the unequivocal method for determining the absolute configuration of a chiral molecule. acs.org This technique maps the precise three-dimensional positions of atoms in a crystalline solid, providing a definitive structural model.

1-bromo-3-methoxypropan-2-one itself may be a liquid or oil under ambient conditions, which precludes direct analysis by single-crystal X-ray diffraction. The standard procedure in such cases is to synthesize a solid, crystalline derivative of the compound. acs.org A common strategy involves reacting the chiral molecule with a heavy-atom-containing reagent to facilitate both crystallization and the determination of absolute stereochemistry through anomalous dispersion effects.

For 1-bromo-3-methoxypropan-2-one, a potential pathway would involve reducing the ketone to the corresponding alcohol (1-bromo-3-methoxypropan-2-ol) and then forming a crystalline ester, for example, a p-bromobenzoate. acs.org

The process would involve the following steps:

Chemical Derivatization: Synthesis of a suitable solid, crystalline derivative of one enantiomer of 1-bromo-3-methoxypropan-2-one.

Crystal Growth: Carefully growing a high-quality single crystal of the derivative suitable for diffraction.

Data Collection: Irradiating the crystal with X-rays and collecting the resulting diffraction pattern.

Absolute Configuration Determination: Using the anomalous scattering of the heavy atom (like bromine) to determine the true, unambiguous absolute configuration of the stereocenter. acs.org

This method, though more labor-intensive than spectroscopy, provides the most definitive structural proof.

Table 3: Workflow for X-ray Diffraction Analysis

| Step | Description | Outcome |

| 1. Synthesis of Derivative | Reacting enantiomerically pure 1-bromo-3-methoxypropan-2-one (or its reduced alcohol form) to create a solid derivative. | A stable, crystalline compound. |

| 2. Crystallization | Growing a single crystal from the derivative. | A well-ordered crystal lattice suitable for diffraction. |

| 3. X-ray Diffraction | Mounting the crystal and collecting diffraction data. | A dataset of diffraction intensities and angles. |

| 4. Structure Determination | Solving the phase problem and refining the atomic coordinates. | A precise 3D model of the molecule's structure in the crystal. |

| 5. Absolute Configuration Assignment | Analyzing anomalous dispersion effects (e.g., Flack parameter). | Unambiguous assignment of the (R) or (S) configuration. |

Computational Chemistry and Theoretical Modeling of 1 Bromo 3 Methoxypropan 2 One Reactivity

Quantum Mechanical Studies

Quantum mechanical (QM) methods are essential for elucidating the electronic characteristics that govern the behavior of a molecule. For a multifunctional compound like 1-bromo-3-methoxypropan-2-one, QM calculations can pinpoint reactive sites and predict stability.

Density Functional Theory (DFT) is a powerful computational method that balances accuracy and efficiency, making it ideal for studying molecules of this size. It is used to determine the ground-state electronic structure, providing insights into geometry, stability, and electronic properties.

For 1-bromo-3-methoxypropan-2-one, DFT calculations, likely employing a hybrid functional like B3LYP with a Pople-style basis set (e.g., 6-311+G(d,p)), would be used to obtain the optimized molecular geometry. These calculations would reveal key structural parameters. The analysis of the calculated electron density distribution would show a significant polarization of the C-Br bond and the C=O bond. The carbon atom attached to the bromine (C2) is expected to be highly electrophilic, not only due to the electronegativity of the adjacent bromine and carbonyl oxygen but also because it is an α-haloketone, a class of compounds known for high reactivity towards nucleophiles.

DFT also allows for the calculation of vibrational frequencies, which can confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and can be used to predict its infrared (IR) spectrum. Furthermore, the total electronic energy obtained from DFT is a crucial indicator of the molecule's thermodynamic stability relative to its isomers or rearrangement products. nih.gov

Table 1: Predicted Geometric and Electronic Properties of 1-Bromo-3-methoxypropan-2-one from Theoretical DFT Calculations (Note: The following data is illustrative and based on typical values for similar functional groups, as specific published data for this molecule is unavailable.)

| Parameter | Predicted Value | Description |

| Bond Lengths | ||

| C=O | ~1.21 Å | Typical double bond length for a ketone. |

| C-Br | ~1.95 Å | Standard length for a C-Br bond adjacent to a carbonyl. |

| C-C | ~1.52 Å | Standard length for a C-C single bond. |

| C-O (ether) | ~1.42 Å | Typical length for an alkyl ether C-O bond. |

| Bond Angles | ||

| O=C-C(Br) | ~118° | Angle reflecting sp² hybridization of the carbonyl carbon. |

| C-C-Br | ~112° | Angle around the sp³ carbon, influenced by steric and electronic factors. |

| Electronic Properties | ||

| Dipole Moment | ~2.5 - 3.0 D | A significant dipole moment is expected due to the electronegative O and Br atoms. |

| Mulliken Charge on C2 | Highly Positive | Indicates a primary electrophilic site for nucleophilic attack. |

Ab Initio and Semi-Empirical Methods for Ground and Excited State Properties

Beyond DFT, other QM methods offer varying levels of theory. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, solve the Schrödinger equation with fewer approximations than DFT and can provide highly accurate "gold standard" energies and properties. However, their high computational cost would likely reserve their use for benchmarking the results of more efficient methods like DFT for specific properties of 1-bromo-3-methoxypropan-2-one.